2-Bromoergocryptine Mesylate

Overview

Description

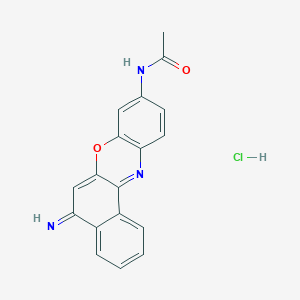

2-Bromoergocryptine Mesylate is a useful research compound. Its molecular formula is C33H44BrN5O8S and its molecular weight is 750.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Prolactin-Secreting Pituitary Adenomas : Bromocriptine has shown effectiveness in reducing the size of prolactin-secreting pituitary adenomas and can rapidly decompress anterior intracranial visual pathways, leading to significant improvements in visual field abnormalities in patients with prolactinomas (Grimson & Bowman, 1983).

Glycemic Management in Type 2 Diabetes : The drug has been used for glycemic control in type 2 diabetes mellitus. It acts as a dopamine D2 receptor agonist and may also influence other mechanisms like α-1 antagonist, α-2 agonist, and serotonin and prolactin modulation. Clinical trials have shown a significant reduction in hemoglobin A1c levels with the use of bromocriptine (Kerr, Timpe & Petkewicz, 2010).

Potential Application in Alzheimer’s Disease : Recent research suggests that 2-Bromoergocryptine Mesylate may have potential as a treatment for TLR4 receptors in intracranial aneurysm rupture associated with Alzheimer’s disease. Molecular docking and dynamics modeling show a high binding affinity, indicating its potential effectiveness (Debnath et al., 2023).

Cardiovascular Concerns : While used for suppressing lactation postpartum, bromocriptine has been associated with postpartum myocardial infarction, potentially due to bromocriptine-induced coronary spasm (Larrazet et al., 1993).

Genotoxicity Assessment : Studies have shown that bromocriptine does not induce significant micronuclei or cytotoxicity in vivo in mouse bone marrow cells, indicating its relative safety in terms of genotoxic potential (Subramanya et al., 1993).

Improving Solubility and Stability : Bromocriptine Mesylate has been prepared as a liquid self-nanoemulsifying drug delivery system to enhance its solubility, dissolution, and stability. This approach showed significantly higher release rates compared to plain drug powder (Hussein & Rajab, 2018).

Therapeutic Applications in Endocrine and Neurological Diseases : It has been successfully used in suppression of puerperal lactation, treatment of hyperprolactinemia, pituitary tumors, Parkinson’s disease, and as an adjunct therapy in acromegaly. It also has potential applications in non-functioning pituitary tumors, premenstrual syndrome, and other conditions (Ho & Thorner, 1988).

Suppression of Prolactin Secretion and Antidiabetic Effect : The suppression of prolactin secretion by bromocriptine partially explains its antidiabetic effect, as observed in studies involving ob/ob mice, a model of obesity and insulin resistance (Furigo et al., 2018).

properties

IUPAC Name |

(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-JGYCFGIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

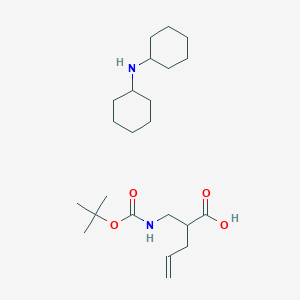

![(6aR,10Z,11aS,11bR)-10-(1-hydroxyethylidene)-7,7-dimethyl-6a,7,11a,11b-tetrahydro-6H-pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indole-9,11(2H,10H)-dione](/img/structure/B7881346.png)